1-Ethyl-1H-indazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-indazole-6-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 6th position and the ethyl group at the 1st position makes this compound particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzaldehydes with hydrazines, followed by alkylation to introduce the ethyl group. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: 1-Ethyl-1H-indazole-6-carboxylic acid.
Reduction: 1-Ethyl-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the reagent used.
Scientific Research Applications
1-Ethyl-1H-indazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indazole-6-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can also interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
1-Methyl-1H-indazole-6-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 1st position.
1-Ethyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
Uniqueness: 1-Ethyl-1H-indazole-6-carbaldehyde is unique due to the specific positioning of the ethyl and aldehyde groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-ethylindazole-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-5-8(7-13)3-4-9(10)6-11-12/h3-7H,2H2,1H3 |
InChI Key |
AWFRQMAABNSPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.